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Technical Support Center: Phenol-Chloroform
Extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals resolve common issues

encountered during phenol-chloroform extraction, with a specific focus on the formation of a

cloudy interface.

Frequently Asked Questions (FAQs)
Q1: What causes a cloudy or milky appearance in the aqueous phase or at the interface after

phenol-chloroform extraction?

A cloudy interface or aqueous phase is a common issue that can arise from several factors

during nucleic acid extraction. The primary causes include:

High Protein Concentration: An excessive amount of protein in the sample can overwhelm

the separation capacity of the phenol, leading to denatured proteins remaining in the

aqueous phase or accumulating at the interface.[1][2]

High Salt Concentration: Aqueous solutions with high salt concentrations (e.g., >0.5 M) can

alter the density of the aqueous phase, potentially leading to phase inversion where the
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aqueous phase is at the bottom. This can also contribute to the precipitation of proteins and

other contaminants.[3]

Insufficient Homogenization: If the initial sample, particularly tissue, is not thoroughly

homogenized, it can result in incomplete cell lysis and release of cellular components that

interfere with phase separation.[4]

Inadequate Mixing: To achieve equilibrium for efficient extraction, the aqueous and organic

phases must be thoroughly mixed to form an emulsion. Insufficient mixing will result in poor

separation of proteins from the nucleic acids.[5][6]

Incorrect pH of Phenol: For DNA extraction, the phenol should be buffered to a pH of 7.5-8.0.

If the pH is acidic, the DNA will partition into the organic phase, leading to low yield and

potential interface issues.[3][5][6] For RNA extraction, an acidic phenol (pH 4.5-5.0) is used

to retain RNA in the aqueous phase while DNA partitions to the organic phase.[3][7]

Contamination with Polysaccharides or Lipids: Samples rich in polysaccharides or lipids can

lead to a viscous, cloudy interface that is difficult to separate.[8][9]

Presence of certain chemicals: Some chemicals in the sample can interfere with the phase

separation process.[10]

Q2: How can I resolve a cloudy interface and purify my nucleic acid sample?

If you encounter a cloudy interface, you can take the following steps to rescue your sample:

Repeat the Phenol-Chloroform Extraction: Carefully transfer the cloudy aqueous phase to a

new tube and perform another round of phenol-chloroform extraction. This will help remove

the remaining protein contaminants.[1][2]

Perform a Chloroform Wash: After the phenol-chloroform steps, a wash with chloroform

alone can help remove residual phenol from the aqueous phase.[3][5]

Use Phase Lock Gel™: These tubes contain an inert gel that forms a solid barrier between

the aqueous and organic phases upon centrifugation. This allows for easy decanting of the

aqueous phase without disturbing the interface, thereby increasing yield and purity.[6][11][12]

[13]
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Adjust Centrifugation: Increasing the centrifugation time or speed can help to better compact

the interface and clarify the aqueous phase.[10]

Q3: Can I proceed with ethanol precipitation even if my aqueous phase is cloudy?

It is not recommended to proceed with a cloudy aqueous phase as it indicates contamination,

likely with proteins.[1] This contamination can inhibit downstream enzymatic reactions such as

PCR, ligation, or restriction digests. It is best to perform additional purification steps to clear the

aqueous phase before precipitation.

Q4: What is the white precipitate that sometimes forms at the interface?

The white material at the interface is primarily composed of denatured proteins.[11][14]

Depending on the sample and the pH of the phenol, it can also contain DNA and other cellular

debris like lipids and polysaccharides.[6][9]

Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions

with relevant experimental parameters.
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Problem Potential Cause
Recommended

Solution

Quantitative

Parameters

Cloudy/Milky Aqueous

Phase or Interface

High protein

concentration in the

sample.

Repeat the

phenol:chloroform

extraction until the

interface is clear.[2]

Add an equal volume

of

phenol:chloroform:iso

amyl alcohol (25:24:1)

to the aqueous phase.

High salt

concentration in the

sample.

Dilute the sample to

reduce the salt

concentration before

extraction.[13]

Ensure salt

concentration is below

0.5 M.[13]

Insufficient

centrifugation.

Increase

centrifugation speed

and/or time to

compact the interface.

[10]

Centrifuge at 12,000 -

16,000 x g for 5-15

minutes.[10][12][15]

Incorrect pH of phenol

for DNA extraction.

Ensure the phenol is

equilibrated to pH 7.5-

8.0.[3]

Use Tris buffer at pH

~7.9 to equilibrate the

phenol.[6]

Phase Inversion

(Aqueous phase at

the bottom)

High solute

concentration (e.g.,

salt, sucrose) in the

aqueous phase.

Use a 1:1 mixture of

phenol and chloroform

to increase the density

of the organic phase.

[3][6]

N/A

No Clear Interphase

Formed

Insufficient sample

material.

Proceed with the

extraction, but be

cautious when

removing the aqueous

phase. The use of a

carrier like glycogen

during precipitation is

recommended.[7]

Add 1 µL of glycogen

(20 µg/µL) during

ethanol precipitation.

[15]
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Incomplete mixing of

phases.

Ensure vigorous

vortexing or inversion

to form a milky

emulsion before

centrifugation.[7]

Vortex for

approximately 20

seconds.[15]

Experimental Protocols
Standard Phenol-Chloroform-Isoamyl Alcohol (PCI)
Extraction Protocol
This protocol is suitable for the purification of DNA from a variety of cell and tissue samples.

Sample Lysis: Homogenize your sample in a suitable lysis buffer. For enzymatic digestion of

proteins, incubate with Proteinase K at 55°C for 1-2 hours or until the sample is completely

lysed.[15]

First Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the

lysed sample.

Mixing: Vortex the tube vigorously for about 20 seconds to create a uniform emulsion.[15]

For high molecular weight DNA, gently invert the tube multiple times to avoid shearing.[3]

Phase Separation: Centrifuge the sample at 16,000 x g for 5 minutes at room temperature.

[15] This will separate the mixture into three phases: an upper aqueous phase (containing

DNA), a middle interface (containing denatured proteins), and a lower organic phase.

Aqueous Phase Transfer: Carefully aspirate the upper aqueous phase and transfer it to a

new, clean tube. Be extremely careful not to disturb the interface.

Second Extraction (Optional but Recommended): Repeat steps 2-5 until no white precipitate

is visible at the interface.[2]

Chloroform Wash: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected

aqueous phase.
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Mixing and Phase Separation: Vortex for 15-20 seconds and centrifuge at 16,000 x g for 5

minutes.

Aqueous Phase Transfer: Transfer the upper aqueous phase to a new tube.

DNA Precipitation: Proceed with standard ethanol precipitation. Add 0.1 volumes of 3 M

sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol. Invert to mix and

incubate at -20°C.

Pelleting and Washing: Centrifuge at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to

pellet the DNA.[15] Carefully discard the supernatant and wash the pellet with 70% ethanol.

Drying and Resuspension: Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE

buffer or nuclease-free water).
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Caption: Troubleshooting workflow for a cloudy interface.
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Before Centrifugation

After Centrifugation

Emulsion
(Aqueous + Organic Phases Mixed)

Aqueous Phase

Contains Nucleic Acids (DNA/RNA)
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Denatured Proteins
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Phenol, Chloroform, Lipids
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Caption: Principle of phase separation in phenol-chloroform extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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